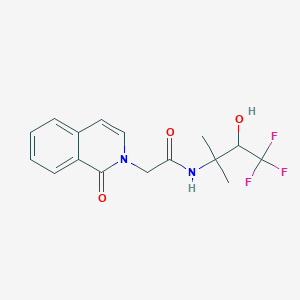![molecular formula C12H17NO4S2 B7114283 Methyl 4-[(5-oxothiolane-2-carbonyl)amino]thiane-4-carboxylate](/img/structure/B7114283.png)
Methyl 4-[(5-oxothiolane-2-carbonyl)amino]thiane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(5-oxothiolane-2-carbonyl)amino]thiane-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiolane ring and a thiane ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-oxothiolane-2-carbonyl)amino]thiane-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a thiolane derivative with a thiane derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-oxothiolane-2-carbonyl)amino]thiane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.
Scientific Research Applications
Methyl 4-[(5-oxothiolane-2-carbonyl)amino]thiane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-[(5-oxothiolane-2-carbonyl)amino]thiane-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(5-oxothiolane-2-carbonyl)amino]thiane-4-carboxylate: shares similarities with other thiolane and thiane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(5-oxothiolane-2-carbonyl)amino]thiane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-17-11(16)12(4-6-18-7-5-12)13-10(15)8-2-3-9(14)19-8/h8H,2-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGNHAXYSKQQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCSCC1)NC(=O)C2CCC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7114202.png)
![4-(3-Ethoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B7114208.png)
![4-fluoro-N-[2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B7114217.png)
![Cyclopentyl-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B7114221.png)
![2-cycloheptyl-N-[(1-methyl-2,4-dioxopyrimidin-5-yl)methyl]acetamide](/img/structure/B7114232.png)
![[3-(5-bromopyrimidin-2-yl)azetidin-1-yl]-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7114235.png)
![2-[2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]-3-methyl-1,5,6,7-tetrahydroindol-4-one](/img/structure/B7114239.png)

![(1-Methylcyclobutyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B7114246.png)
![Ethyl 2-[1-(3-amino-3-oxopropanoyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7114248.png)
![9-[2-(2,5-Dimethylphenoxy)acetyl]-4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B7114262.png)
![5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one](/img/structure/B7114273.png)

![(1S,4R)-N-[(4-fluorophenyl)methyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7114289.png)
